molecular formula C16H12ClN3O B10994439 N-[5-chloro-2-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide

N-[5-chloro-2-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide

Cat. No.: B10994439
M. Wt: 297.74 g/mol
InChI Key: HIIDMDLZNAWWDN-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide is a small organic molecule featuring a pyridine-2-carboxamide core substituted with a 5-chloro-2-(1H-pyrrol-1-yl)phenyl group. Its structure integrates a pyridine ring (a nitrogen-containing aromatic system) linked via an amide bond to a substituted phenyl group.

Properties

Molecular Formula

C16H12ClN3O

Molecular Weight

297.74 g/mol

IUPAC Name

N-(5-chloro-2-pyrrol-1-ylphenyl)pyridine-2-carboxamide

InChI

InChI=1S/C16H12ClN3O/c17-12-6-7-15(20-9-3-4-10-20)14(11-12)19-16(21)13-5-1-2-8-18-13/h1-11H,(H,19,21)

InChI Key

HIIDMDLZNAWWDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide typically involves the formation of the pyrrole and pyridine rings followed by their coupling. One common method involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-2-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-chloro-2-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence lists several compounds with analogous scaffolds or functional groups. Below is a detailed comparison based on structural and functional attributes:

Table 1: Key Structural and Functional Comparisons

Compound Name/CAS/ID Core Structure Key Substituents Potential Applications/Notes
N-[5-chloro-2-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide Pyridine-2-carboxamide 5-chloro-phenyl, 1H-pyrrol-1-yl Kinase inhibition (hypothesized)
1227207-29-5 (N-(2-fluoro-5-(5-((5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-N-methyl-1-benzothiophene-2-carboxamide) Benzothiophene-carboxamide Fluoro-phenyl, pyridazinone, methylpyrrolidine Kinase inhibitors (e.g., ALK/ROS1)
1221888-31-8 (C27H29ClO5) Unspecified core Chloro, aromatic ester/ether Antimicrobial/antifungal (common for Cl/O5)
1225586-05-9 (3-(4-(7-chloro-1-n-propyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide) Pyrrolopyridine-sulfonamide Chloro-pyrrolopyridine, sulfonamide Anticancer (sulfonamide-based DNA intercalators)
1215181-97-7 ((±)-5,10,10-trifluoro-11-{[4-(trifluoromethyl)phenyl]sulfonyl}-1,4,9,10-tetrahydro-4,9-epiminobenzo[4,5]cyclohepta[1,2-c]pyrazole) Fluorinated benzo-cyclohepta-pyrazole Trifluoromethyl, sulfonyl CNS-targeting (fluorine enhances blood-brain barrier penetration)

Key Observations:

Substituent Effects: The 5-chloro group in the target compound likely enhances metabolic stability compared to non-halogenated analogs but may reduce solubility relative to compounds with polar groups (e.g., sulfonamide in 1225586-05-9) . The 1H-pyrrol-1-yl group differs from the methylpyrrolidine in 1227207-29-5; the latter may improve pharmacokinetics (e.g., oral bioavailability) due to its basic nitrogen .

Pharmacological Potential: Unlike 1227207-29-5 (explicitly linked to kinase inhibition), the target compound lacks direct biological data in the evidence. However, its pyridine-carboxamide scaffold is associated with kinase binding (e.g., JAK/STAT inhibitors) . The sulfonamide in 1225586-05-9 suggests a DNA-targeting mechanism, whereas the target compound’s amide bond may favor protein-binding interactions.

Biological Activity

N-[5-chloro-2-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that demonstrate its efficacy.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a carboxamide group and a chlorinated phenyl moiety attached to a pyrrole. The general synthesis involves the following steps:

  • Formation of the Pyrrole Ring : Typically synthesized via the Paal-Knorr method, where 1,4-dicarbonyl compounds react with ammonia or primary amines.
  • Substitution on the Phenyl Ring : The chlorinated phenyl group is introduced through electrophilic aromatic substitution.
  • Formation of Carboxamide : The final step involves acylation with an appropriate acid chloride to yield the carboxamide linkage.

This compound exhibits several mechanisms of action:

  • Antimicrobial Activity : The compound has shown significant activity against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli. Its Minimum Inhibitory Concentration (MIC) values range from 3.12 to 12.5 μg/mL, indicating potent antibacterial properties compared to standard antibiotics like ciprofloxacin .
  • Antioxidant Properties : In assays such as the DPPH radical scavenging method, the compound demonstrated substantial antioxidant activity, outperforming ascorbic acid in some tests . This suggests a potential role in mitigating oxidative stress-related damage in biological systems.

Antimicrobial Activity

CompoundMIC (µg/mL)Target Organism
This compound3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus
Control (Triclosan)10Escherichia coli

This table summarizes the antimicrobial efficacy of this compound compared to established antibiotics.

Antioxidant Activity

In antioxidant assays, the compound was evaluated for its ability to scavenge DPPH radicals:

CompoundDPPH Scavenging Activity (%)
This compound88.6
Ascorbic Acid87.7

These results indicate that the compound possesses significant antioxidant properties, making it a candidate for further research in oxidative stress-related conditions.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrrole derivatives, including this compound, in drug development:

  • Antibacterial Studies : Research focused on pyrrole derivatives has shown that modifications can enhance antibacterial potency against resistant strains . The incorporation of various substituents has been linked to improved binding affinity to bacterial targets.
  • Antioxidant Research : The antioxidant capacity of similar compounds has been linked to their ability to modulate cellular pathways involved in oxidative stress responses . This opens avenues for therapeutic applications in diseases characterized by oxidative damage.

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